molecular formula C14H8FNO5 B15344627 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid CAS No. 633-93-2

2-(4-Fluoro-3-nitrobenzoyl)benzoic acid

Cat. No.: B15344627
CAS No.: 633-93-2
M. Wt: 289.21 g/mol
InChI Key: CKAKIHRIUBAWGM-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-nitrobenzoyl)benzoic acid is a nitro-substituted benzoic acid derivative featuring a benzoyl group at the 2-position of the benzoic acid backbone, with a fluorine atom at the 4-position and a nitro group at the 3-position of the benzoyl moiety. Such compounds are often intermediates in pharmaceutical synthesis or ligands in receptor-binding studies due to their electron-withdrawing groups (fluoro, nitro), which modulate electronic and steric properties .

Properties

IUPAC Name

2-(4-fluoro-3-nitrobenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO5/c15-11-6-5-8(7-12(11)16(20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAKIHRIUBAWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659187
Record name 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633-93-2
Record name 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid typically involves the nitration of 2-(4-Fluorobenzoyl)benzoic acid using fuming nitric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. For instance, the process may begin with the nitration of 2-(4-Fluorobenzoyl)benzoic acid, followed by purification steps to isolate the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Fluoro-3-nitrobenzoyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Binding Affinity

highlights the importance of substituents on binding interactions with T1R3 receptors. For example:

  • 2-(4-Methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values compared to unsubstituted 2-benzoylbenzoic acid, indicating stronger receptor interactions due to methyl/methoxy groups enhancing hydrophobic or polar interactions .
Table 1: Comparative Binding and Physicochemical Properties
Compound Name CAS Molecular Formula Molecular Weight ΔGbinding (kcal/mol) pKa
2-Benzoylbenzoic acid N/A C14H10O3 226.23 Reference value ~2.5–3.0
2-(4-Methylbenzoyl)benzoic acid N/A C15H12O3 240.26 -8.2 ~2.8
2-(4-Methoxybenzoyl)benzoic acid N/A C15H12O4 256.25 -8.5 ~2.6
4-(2-Fluoro-3-nitrophenyl)benzoic acid 195457-73-9 C13H8FNO4 261.20 N/A Predicted ~2.7
4-Fluoro-3-nitrobenzoic acid 453-71-4 C7H4FNO4 185.11 N/A ~2.77

Structural and Commercial Variants

  • 4-(2-Fluoro-3-nitrophenyl)benzoic acid (BA-4135) :
    • CAS 195457-73-9, molecular weight 261.20 g/mol, priced at $320.00/g (1g scale) .
    • Features a fluorine at the 2-position and nitro at the 3-position on the phenyl ring, differing from the target compound in substitution pattern.
  • 4-Fluoro-3-nitrobenzoic acid :
    • Simpler structure (CAS 453-71-4), molecular weight 185.11 g/mol, used as a precursor in drug synthesis .
  • 4-Fluoro-2-methyl-3-nitrobenzoic acid :
    • CAS 1079991-68-6, molecular weight 199.14 g/mol; methyl substitution may enhance lipophilicity compared to the target compound .

Electronic and Acidity Trends

  • Nitro and Fluoro Substituents: The nitro group (-NO₂) is strongly electron-withdrawing, decreasing electron density on the aromatic ring and increasing acidity (lower pKa). For example, 4-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid has a pKa of 2.77 , while 4-fluoro-3-nitrobenzoic acid is predicted to have similar acidity (~2.7). Fluorine’s inductive effect further enhances acidity and influences solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via electrophilic aromatic substitution and nitration. Key steps include:

  • Nitrofluorobenzoyl Intermediate : Introduce the nitro and fluoro groups onto the benzoyl core using HNO₃/H₂SO₄ (nitration) and HF or F₂ gas (fluorination) under controlled temperatures (0–5°C for nitration, 50–80°C for fluorination) .
  • Coupling with Benzoic Acid : Use Friedel-Crafts acylation with AlCl₃ as a catalyst in anhydrous dichloromethane .
    • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to benzoic acid) to minimize by-products like 3-nitro isomers .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups) .
  • FT-IR : Detect carbonyl (C=O) stretches at ~1700 cm⁻¹ and nitro (NO₂) at ~1520 cm⁻¹ .
  • X-ray Crystallography : Use SHELXL for refinement; typical C–F bond lengths are ~1.34 Å .
    • Purity Assessment : CHN elemental analysis (theoretical C: 52.2%, H: 2.5%, N: 4.8%) and HPLC (≥98% purity) .

Q. How does the solubility profile of this compound affect its application in biological assays?

  • Solubility Data :

SolventSolubility (mg/mL)Conditions
DMSO25–3025°C, vortexed
Ethanol10–1540°C, sonicated
PBS (pH 7.4)<125°C
  • Recommendations : Pre-dissolve in DMSO for in vitro studies; avoid aqueous buffers due to limited solubility .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methods :

  • DFT Calculations : Use Gaussian at the B3LYP/6-31G* level to model electron density maps. The nitro group’s meta-directing effect reduces electrophilicity at the 4-fluoro position .
  • Molecular Docking : Study interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina; nitro groups may hinder binding due to steric clashes .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase inhibition assays) may arise from:

  • Assay Conditions : Varying pH (7.4 vs. 6.8) or ATP concentrations (1 mM vs. 100 μM) .
  • Solution : Standardize protocols using the ADP-Glo™ Kinase Assay and pre-incubate compounds at 37°C for 30 minutes .

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